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A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development

This guide provides an objective comparison of the reactivity of bromodiiodomethane
(CHBrI₂) with other common dihalomethanes, namely dichloromethane (CH₂Cl₂),

dibromomethane (CH₂Br₂), and diiodomethane (CH₂I₂). Supported by experimental data, this

analysis aims to inform the selection of appropriate reagents for various synthetic applications,

with a focus on nucleophilic substitution and cyclopropanation reactions.

The reactivity of dihalomethanes is fundamentally governed by the strength of the carbon-

halogen bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I, indicating that

the carbon-iodine bond is the weakest and most easily cleaved. Consequently, the general

reactivity of dihalomethanes in reactions involving the cleavage of a carbon-halogen bond,

such as in the formation of carbenes or radical species, follows the order: CH₂I₂ > CHBrI₂ ≈

CH₂Br₂ > CH₂Cl₂.[1] The presence of a highly labile C-I bond in bromodiiodomethane renders

it a highly reactive species.

Physicochemical and Reactivity Data Summary
The following tables summarize key physicochemical properties and bond dissociation

energies for the selected dihalomethanes, providing a quantitative basis for understanding their
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relative reactivities.

Table 1: Physicochemical Properties of Selected Dihalomethanes

Compound Formula
Molar Mass (
g/mol )

Density
(g/cm³)

Boiling Point
(°C)

Dichloromethane CH₂Cl₂ 84.93 1.33 39.6

Dibromomethane CH₂Br₂ 173.83 2.49 97

Bromodiiodomet

hane
CHBrI₂ 346.73 ~3.6 221.5

Diiodomethane CH₂I₂ 267.84 3.325 181

Table 2: Carbon-Halogen Bond Dissociation Energies (BDE)

Bond BDE (kJ/mol)

C-Cl in CH₂Cl₂ 324

C-Br in CH₂Br₂ 285

C-I in CH₂I₂ 228

Note: The BDE for the C-I bond in bromodiiodomethane is expected to be comparable to that

in diiodomethane, contributing to its high reactivity.

Key Synthetic Applications and Reactivity
Comparison
Cyclopropanation Reactions
Dihalomethanes are crucial reagents for the formation of cyclopropane rings, a structural motif

present in many biologically active molecules. The Simmons-Smith reaction and its

modifications are primary examples of such transformations. The reactivity of the

dihalomethane in these reactions is directly related to the lability of the carbon-halogen bond,

which facilitates the formation of a zinc carbenoid intermediate.
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The general workflow for a Simmons-Smith cyclopropanation reaction is as follows:
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Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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